2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[(5-ETHYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C13H20N6OS2 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-ethyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is 340.11400163 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Insecticidal Properties
Research has focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, including compounds related to the chemical structure . These compounds have been evaluated for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis , indicating potential agricultural applications (Fadda et al., 2017).
Biological Significance in HIV Replication Inhibition
The synthesis of compounds featuring triazole and thiadiazole rings has been described, highlighting their biological importance, particularly in the inhibition of HIV-1 replications. This research points towards potential therapeutic applications in managing HIV (Krishnaraj & Muthusubramanian, 2014).
Antimicrobial Activities
Several studies have synthesized novel thiazole derivatives, including those related to the compound of interest, to examine their antimicrobial effects against a range of pathogens. These substances have shown considerable antimicrobial activity, indicating their potential in developing new antimicrobial agents (Cankiliç & Yurttaş, 2017).
Antitumor and Glutaminase Inhibitory Effects
Research into the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the discussed compound, has revealed potent and selective inhibition of kidney-type glutaminase (GLS). These findings suggest potential applications in cancer therapy, particularly for compounds that exhibit both antitumor activities and GLS inhibition (Shukla et al., 2012).
Antiviral and Antifungal Efficacy
Compounds related to the specified chemical structure have been assessed for their antiviral and antifungal activities, showing promising efficacy against tobacco mosaic virus (TMV) and various fungal strains. Such research underlines the potential of these compounds in developing new antiviral and antifungal treatments (Tang et al., 2019).
Properties
IUPAC Name |
2-[(5-ethyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6OS2/c1-5-9-15-18-13(19(9)8(3)4)21-7-10(20)14-12-17-16-11(6-2)22-12/h8H,5-7H2,1-4H3,(H,14,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGXUHMBYYFKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C(C)C)SCC(=O)NC2=NN=C(S2)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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